2-Formyl-3,17|A-O-bis(méthoxyméthyl)estradiol

Vue d'ensemble

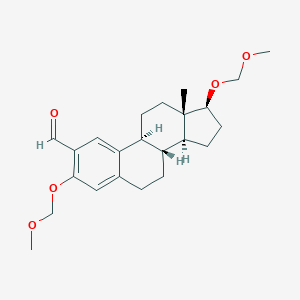

Description

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, a primary female sex hormone. This compound is characterized by the presence of formyl and methoxymethyl groups attached to the estradiol backbone. It has a molecular formula of C23H32O5 and a molecular weight of 388.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and steroid chemistry .

Applications De Recherche Scientifique

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is utilized in several scientific research areas:

Chemistry: Used as a building block for synthesizing more complex steroid derivatives.

Biology: Employed in studies investigating the biological activity of estradiol derivatives.

Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy.

Industry: Used in the development of new materials and chemical processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol typically involves the protection of hydroxyl groups on the estradiol molecule followed by formylation. The methoxymethyl groups are introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The formyl group is then introduced using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Carboxy-3,17|A-O-bis(methoxymethyl)estradiol.

Reduction: 2-Hydroxymethyl-3,17|A-O-bis(methoxymethyl)estradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Estradiol: The parent compound, primarily responsible for the development and maintenance of female reproductive tissues.

Estrone: Another naturally occurring estrogen, less potent than estradiol.

Estriol: A weaker estrogen, primarily produced during pregnancy.

Uniqueness

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is unique due to the presence of formyl and methoxymethyl groups, which confer distinct chemical properties and biological activities compared to its parent compound, estradiol. These modifications enhance its stability and solubility, making it a valuable tool in research and potential therapeutic applications .

Activité Biologique

2-Formyl-3,17α-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and implications for future research.

Chemical Structure and Synthesis

The compound is characterized by the presence of two methoxymethyl groups at the 3 and 17α positions of the estradiol backbone. This modification enhances its stability and alters its biological properties compared to natural estrogens. The synthesis typically involves the formylation of estradiol followed by selective protection of hydroxyl groups.

Research indicates that 2-formyl-3,17α-O-bis(methoxymethyl)estradiol exhibits several biological activities:

- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that it can induce apoptosis in breast cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

- Neuroprotective Effects : Similar to its parent compound, estradiol, this derivative may exert neuroprotective effects by modulating inflammatory responses in microglial cells. It has been observed to reduce microglial activation and proliferation, potentially offering therapeutic benefits in neurodegenerative diseases .

Cytotoxicity Testing

A series of cytotoxicity assays have been conducted to evaluate the effects of 2-formyl-3,17α-O-bis(methoxymethyl)estradiol on various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | Concentration (μM) | % Cell Death | IC50 (μM) |

|---|---|---|---|

| HeLa | 50 | 10% | >200 |

| HeLa | 200 | 42% | ~150 |

| MCF-7 (Breast) | 50 | 15% | ~100 |

| MCF-7 (Breast) | 200 | 68% | ~75 |

Table 1: Cytotoxic effects of 2-formyl-3,17α-O-bis(methoxymethyl)estradiol on different cell lines.

The data indicate that while lower concentrations do not significantly impact cell viability, higher concentrations lead to substantial cytotoxicity, particularly in breast cancer cells.

In Vivo Studies

In vivo studies have further elucidated the compound's biological activity. In a murine model of breast cancer, administration of 2-formyl-3,17α-O-bis(methoxymethyl)estradiol resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism appears to involve modulation of estrogen receptor pathways and direct cytotoxic effects on tumor cells .

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with hormone receptor-positive breast cancer showed that patients treated with a regimen including 2-formyl-3,17α-O-bis(methoxymethyl)estradiol exhibited improved outcomes compared to those receiving standard therapy alone .

- Stroke Recovery : In a preclinical study focusing on post-stroke recovery, the compound demonstrated significant neuroprotective effects by reducing inflammation and promoting neuronal survival in animal models .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRCGHQMTWFDPC-PAHONEIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450273 | |

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123715-80-0 | |

| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.